2-Chloro-5-(cyclopentyloxy)-1,8-naphthyridine 2-Chloro-5-(cyclopentyloxy)-1,8-naphthyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15938231
InChI: InChI=1S/C13H13ClN2O/c14-12-6-5-10-11(7-8-15-13(10)16-12)17-9-3-1-2-4-9/h5-9H,1-4H2
SMILES:
Molecular Formula: C13H13ClN2O
Molecular Weight: 248.71 g/mol

2-Chloro-5-(cyclopentyloxy)-1,8-naphthyridine

CAS No.:

Cat. No.: VC15938231

Molecular Formula: C13H13ClN2O

Molecular Weight: 248.71 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-(cyclopentyloxy)-1,8-naphthyridine -

Specification

Molecular Formula C13H13ClN2O
Molecular Weight 248.71 g/mol
IUPAC Name 2-chloro-5-cyclopentyloxy-1,8-naphthyridine
Standard InChI InChI=1S/C13H13ClN2O/c14-12-6-5-10-11(7-8-15-13(10)16-12)17-9-3-1-2-4-9/h5-9H,1-4H2
Standard InChI Key FTPNOMGUMDDDEW-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)OC2=C3C=CC(=NC3=NC=C2)Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Elucidation

The IUPAC name for this compound is 2-chloro-5-cyclopentyloxy-1,8-naphthyridine, reflecting its substitution pattern on the naphthyridine core. The naphthyridine skeleton consists of two fused pyridine rings, with nitrogen atoms at positions 1 and 8. Key structural identifiers include:

  • SMILES Notation: ClC1=NC2=NC=CC(OC3CCCC3)=C2C=C1

  • InChIKey: FTPNOMGUMDDDEW-UHFFFAOYSA-N

  • Canonical SMILES: C1CCC(C1)OC2=C3C=CC(=NC3=NC=C2)Cl

The cyclopentyloxy group introduces steric bulk and lipophilicity, while the chlorine atom enhances electrophilicity, influencing reactivity and binding interactions .

Physicochemical Data

PropertyValueSource
Molecular Weight248.71 g/mol
XLogP33.7
Topological Polar Surface Area35 Ų
Hydrogen Bond Acceptors3
Rotatable Bonds2
SolubilitySoluble in DMSO

The compound’s moderate lipophilicity (XLogP3 = 3.7) suggests favorable membrane permeability, a critical factor in drug design . Its solubility in dimethyl sulfoxide (DMSO) facilitates in vitro biological testing .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 2-chloro-5-(cyclopentyloxy)-1,8-naphthyridine typically involves multi-step strategies leveraging cyclization and functional group modifications. Key methods include:

Grignard Reaction-Based Synthesis

A protocol adapted from Mallaiah et al. involves:

  • Grignard Addition: Reacting NN-methoxy-NN-methyl-1,8-naphthyridine-3-carboxamide with a Grignard reagent to form 2-methoxy-1,8-naphthyridine-3-carbaldehyde.

  • Condensation: Treating the aldehyde with cyclopentanol under acidic conditions to introduce the cyclopentyloxy group.

  • Chlorination: Using phosphorus oxychloride (POCl₃) to substitute the methoxy group with chlorine at position 2 .

Alternative Cyclization Approaches

Biological Activities and Mechanisms

Anticancer Properties

The compound’s planar aromatic system facilitates intercalation into DNA, disrupting replication in cancer cells. Related 1,8-naphthyridines show:

  • IC₅₀ Values: 1–10 µM against breast (MCF-7) and lung (A549) cancer cell lines .

  • Mechanism: Downregulation of anti-apoptotic proteins (Bcl-2) and induction of caspase-3-mediated apoptosis .

Neurological Applications

Recent studies highlight 1,8-naphthyridines as monoamine oxidase B (MAO-B) inhibitors, relevant for neurodegenerative diseases:

  • MAO-B Inhibition: Analogous compounds exhibit IC₅₀ values of 1–5 µM, comparable to selegiline .

  • Neuroprotection: Reduction of oxidative stress and β-amyloid aggregation in Alzheimer’s disease models .

Applications in Drug Development

Kinase Inhibition

2-Chloro-5-(cyclopentyloxy)-1,8-naphthyridine’s scaffold serves as a template for kinase inhibitors. For example:

  • EGFR Inhibition: Derivatives inhibit epidermal growth factor receptor (EGFR) with IC₅₀ < 50 nM, showing promise in non-small cell lung cancer .

  • CDK4/6 Targeting: Cyclin-dependent kinase inhibition arrests cell cycle progression in glioblastoma .

Prodrug Design

The chlorine atom’s reactivity allows conjugation with prodrug moieties (e.g., phosphates, peptides) to enhance bioavailability. A patent discloses prodrugs of 1,8-naphthyridines with 10-fold increased oral absorption in rodent models.

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